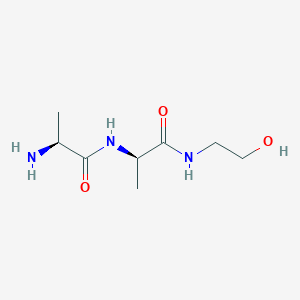
L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which includes an alanyl group and a hydroxyethyl group attached to an alaninamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide typically involves the reaction of L-alanine derivatives with 2-hydroxyethylamine. The process may include steps such as protection and deprotection of functional groups, coupling reactions, and purification techniques to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacturing of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, participate in metabolic pathways, or interact with cellular receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide
- L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)
Uniqueness
L-Alanyl-N-(2-hydroxyethyl)-D-alaninamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
61280-85-1 |
|---|---|
Molecular Formula |
C8H17N3O3 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C8H17N3O3/c1-5(9)7(13)11-6(2)8(14)10-3-4-12/h5-6,12H,3-4,9H2,1-2H3,(H,10,14)(H,11,13)/t5-,6+/m0/s1 |
InChI Key |
MBFPRAWPEZUDHQ-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)NCCO)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















